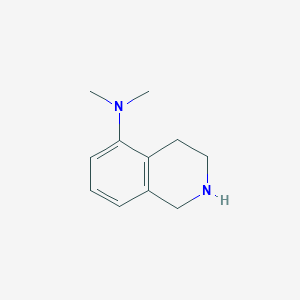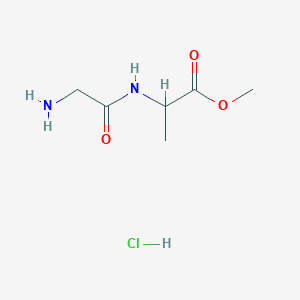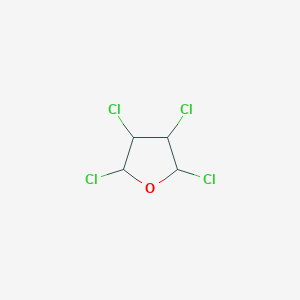
2,3,4,5-Tetrachlorooxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-Tetrachlorooxolane: is a chlorinated organic compound with the molecular formula C4H2Cl4O It is a derivative of oxolane, where four hydrogen atoms are replaced by chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrachlorooxolane typically involves the chlorination of oxolane under controlled conditions. One common method is the direct chlorination of oxolane using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out at elevated temperatures to ensure complete substitution of hydrogen atoms by chlorine atoms.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the continuous introduction of oxolane and chlorine gas into the reactor, with the reaction mixture being continuously stirred and heated to maintain the desired temperature.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrachlorooxolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tetrachlorocarboxylic acids.
Reduction: Reduction reactions can convert it back to oxolane or partially chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used to replace chlorine atoms.
Major Products Formed
Oxidation: Tetrachlorocarboxylic acids.
Reduction: Oxolane or partially chlorinated oxolanes.
Substitution: Various substituted oxolanes depending on the nucleophile used.
Scientific Research Applications
2,3,4,5-Tetrachlorooxolane has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other chlorinated compounds.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrachlorooxolane involves its interaction with various molecular targets. The chlorine atoms in the compound make it highly reactive, allowing it to participate in a range of chemical reactions. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
2,3,4,5-Tetrachlorooxolane can be compared with other chlorinated oxolanes and related compounds:
2,3,4,6-Tetrachlorooxolane: Similar structure but with chlorine atoms at different positions.
2,3,5,6-Tetrachlorooxolane: Another isomer with a different arrangement of chlorine atoms.
Tetrachlorophenol: A related compound with a phenol ring instead of an oxolane ring.
The uniqueness of this compound lies in its specific arrangement of chlorine atoms, which imparts distinct chemical properties and reactivity compared to its isomers and related compounds.
Properties
Molecular Formula |
C4H4Cl4O |
|---|---|
Molecular Weight |
209.9 g/mol |
IUPAC Name |
2,3,4,5-tetrachlorooxolane |
InChI |
InChI=1S/C4H4Cl4O/c5-1-2(6)4(8)9-3(1)7/h1-4H |
InChI Key |
YEGKLAWNZAYENJ-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(OC1Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


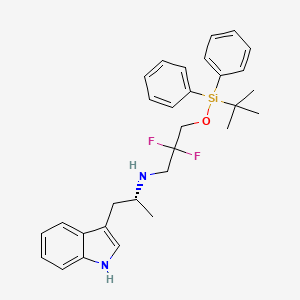
![1-[4-[5-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B13898271.png)

![9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole dihydrochloride](/img/structure/B13898295.png)
![[2-(Difluoromethyl)-4-fluoro-phenyl]hydrazine;hydrochloride](/img/structure/B13898296.png)
![[6-[(7-Acetamido-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13898297.png)
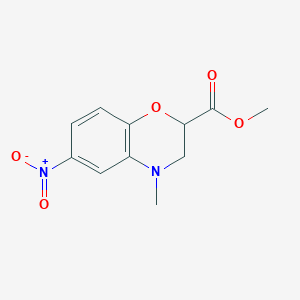
![1-[5-(4-Chlorobutyl)-1,3-dihydroisoindol-2-yl]ethanone](/img/structure/B13898310.png)
![3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid ethyl ester](/img/structure/B13898314.png)
![[4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate](/img/structure/B13898315.png)
![tert-butyl 5-fluoro-3-methyl-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13898323.png)
